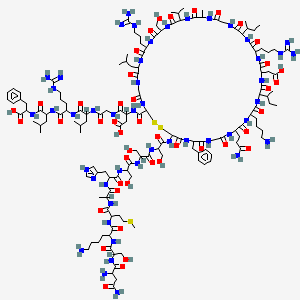![molecular formula C19H27NO4 B13394045 tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)
tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat” is a complex organic compound that features a cyclopropyl group, a hydroxyphenyl group, and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat” typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the hydroxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the tert-butyl carbamate group: This can be done through a carbamation reaction, where an amine reacts with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various alcohols and amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Nitro, sulfo, and other substituted aromatic compounds.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism by which “tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat” exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
- tert-butyl (((1R,2R)-2-(2-(methoxyphenyl)cyclopropyl)methyl)carbamat
- tert-butyl (((1R,2R)-2-(2-(hydroxyphenyl)cyclopropyl)methyl)carbamat
Uniqueness
The presence of the cyclopropylmethoxy group and the hydroxyphenyl group in “tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat” distinguishes it from other similar compounds. These groups may confer unique chemical reactivity and biological activity, making this compound particularly valuable for specific applications.
特性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
tert-butyl N-[[2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22) |
InChIキー |
JPMGCJBYXCRQGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


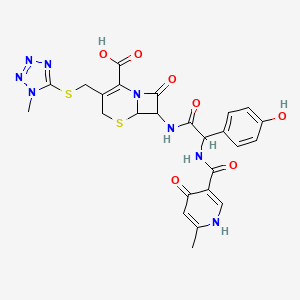

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13393980.png)
![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B13393987.png)
![5-(3a,7b-Dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B13393991.png)
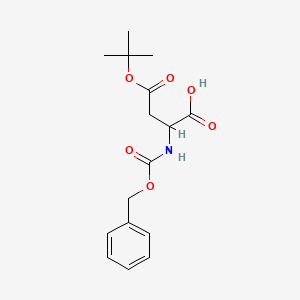
![7-Ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13393997.png)
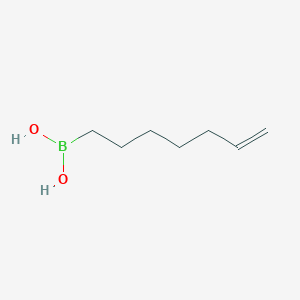
![(3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13394008.png)
![Methyl 5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13394015.png)
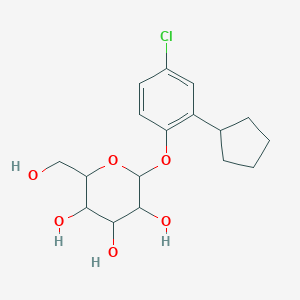
![16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione](/img/structure/B13394034.png)
![2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13394038.png)
